Borinic acid, diethyl-, 1-methylethyl ester
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Overview
Description
Borinic acid, diethyl-, 1-methylethyl ester is an organoboron compound with the molecular formula C7H17BO It is a derivative of borinic acid, where the boron atom is bonded to two ethyl groups and one 1-methylethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Borinic acid, diethyl-, 1-methylethyl ester can be synthesized through the reaction of diethylborane with isopropyl alcohol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boron-oxygen bond. The general reaction is as follows:
Diethylborane+Isopropyl alcohol→Borinic acid, diethyl-, 1-methylethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Borinic acid, diethyl-, 1-methylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted borinic acid derivatives.
Scientific Research Applications
Borinic acid, diethyl-, 1-methylethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing into its use as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism by which borinic acid, diethyl-, 1-methylethyl ester exerts its effects involves the formation of stable complexes with other molecules. The boron atom in the compound can form coordinate covalent bonds with electron-rich species, such as hydroxyl or amino groups. This ability to form stable complexes is key to its applications in drug delivery and materials science.
Comparison with Similar Compounds
Similar Compounds
- Borinic acid, diethyl-, methyl ester
- Borinic acid, diphenyl-, 1-methylethyl ester
- Borinic acid, diethyl-, ethyl ester
Uniqueness
Borinic acid, diethyl-, 1-methylethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to other borinic acid derivatives, it offers a balance of stability and reactivity that makes it suitable for a wide range of applications in organic synthesis and materials science.
Properties
CAS No. |
74953-03-0 |
---|---|
Molecular Formula |
C7H17BO |
Molecular Weight |
128.02 g/mol |
IUPAC Name |
diethyl(propan-2-yloxy)borane |
InChI |
InChI=1S/C7H17BO/c1-5-8(6-2)9-7(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
KINHWSVLCIEQTO-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)OC(C)C |
Origin of Product |
United States |
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